1,3-Bis(difluoromethyl)benzene
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Overview
Description
1,3-Bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H6F4 It consists of a benzene ring substituted with two difluoromethyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the difluoromethylation of benzene derivatives. For example, the reaction of 1,3-bis(dichloromethyl)benzene with potassium fluoride (KF) under microwave-assisted conditions has been reported to yield this compound . This method is advantageous due to its increased yield and reduced reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic compounds. The use of difluorocarbene reagents has also been explored for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form difluoromethyl-substituted benzoic acids.
Reduction Reactions: Reduction of the difluoromethyl groups can lead to the formation of benzene derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are difluoromethyl-substituted benzoic acids.
Reduction: Products include benzene derivatives with reduced substituents.
Scientific Research Applications
1,3-Bis(difluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-bis(difluoromethyl)benzene involves its interaction with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activities .
Comparison with Similar Compounds
1,3-Bis(difluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of difluoromethyl groups.
1,4-Bis(difluoromethyl)benzene: This isomer has the difluoromethyl groups at the 1 and 4 positions, leading to different spatial arrangement and reactivity.
Properties
IUPAC Name |
1,3-bis(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPZMZNMPALADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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